molecular formula C5H8N2O2 B6331015 3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole CAS No. 55152-25-5

3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole

Cat. No. B6331015
CAS RN: 55152-25-5
M. Wt: 128.13 g/mol
InChI Key: DOCKWRRJOMELND-UHFFFAOYSA-N
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Description

3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole is a derivative of oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of oxadiazoles, including 3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole, involves cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The derivatives of oxadiazoles have been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .


Molecular Structure Analysis

Oxadiazoles, including 3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole, possess a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Oxadiazoles, including 3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole, have been established as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .

Scientific Research Applications

Antimicrobial Applications

The oxadiazole scaffold, which includes “3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole”, is a core structural component of numerous drugs that belong to different categories, including antimicrobial agents . These compounds have shown significant activity against a variety of microbial strains.

Anti-tubercular Applications

Oxadiazole derivatives, including “3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole”, have been reported to exhibit anti-tubercular properties . They have been used in the design of drugs aimed at combating tuberculosis.

Anti-inflammatory and Analgesic Applications

These compounds have also been used in the development of anti-inflammatory and analgesic drugs . They can help in reducing inflammation and pain in various medical conditions.

Antiepileptic Applications

Oxadiazole derivatives have been used in the design of antiepileptic drugs . These drugs help in controlling seizures in patients with epilepsy.

Antiviral Applications

The oxadiazole scaffold has been used in the design of antiviral drugs . These drugs are used to treat various viral infections.

Anticancer Applications

Oxadiazole derivatives have shown potential as anticancer agents . They have been used in the design of drugs aimed at inhibiting the growth of cancer cells.

Antidiabetic Applications

Oxadiazole derivatives have been used in the design of antidiabetic drugs . These drugs help in controlling blood sugar levels in patients with diabetes.

Agricultural Applications

Oxadiazole derivatives, including “3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole”, have shown a broad spectrum of agricultural biological activities . They can be used as efficient and low-risk chemical pesticides to control plant diseases, which seriously threaten food security.

Mechanism of Action

Future Directions

Oxadiazoles, including 3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole, have potential for a wide range of applications . They have been successfully utilized in various fields such as material science, medicinal chemistry, and high energy molecules . Future research may focus on further refinement of 1,2,4-oxadiazole as anti-infective agents .

properties

IUPAC Name

3-(methoxymethyl)-5-methyl-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-4-6-5(3-8-2)7-9-4/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCKWRRJOMELND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxymethyl)-5-methyl-1,2,4-oxadiazole

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